Dimethyl 1-phenylethenyl phosphate
Description
Overview of Enol Phosphate (B84403) Chemistry within Academic Research Frameworks
Enol phosphates are a class of organophosphorus compounds characterized by a phosphate group attached to an enolate moiety. They are considered versatile intermediates in synthetic organic chemistry due to their stability and wide range of reactivity. nih.gov The synthesis of enol phosphates is most notably achieved through the Perkow reaction, where a trialkyl phosphite (B83602) reacts with a haloketone to yield a dialkyl vinyl phosphate and an alkyl halide. wikipedia.org A modified version of this reaction, known as the Perkow-Shi reaction, allows for the synthesis of enol phosphates directly from ketones, such as acetophenone, by employing an in-situ α-tosyloxylation followed by treatment with a phosphite. nih.gov
The general structure of enol phosphates allows them to act as effective phosphorylating agents. wikipedia.org For instance, aryl enol phosphates, synthesized in high yields via the Perkow reaction, have been utilized as reagents for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine triphosphate (ATP). wikipedia.org The stability of enol phosphates, coupled with their diverse derivatization potential, makes them highly valuable in the synthesis of complex molecules.
Research Significance of Vinyl Phosphate Structures in Organic Synthesis and Mechanistic Studies
Vinyl phosphates, a subset of enol phosphates, are of considerable interest in organic synthesis and for probing reaction mechanisms. Their utility stems from the carbon-carbon double bond and the phosphate leaving group, which allow for a variety of chemical transformations.
In organic synthesis, vinyl phosphates serve as precursors to a range of other functional groups. They can participate in cross-coupling reactions, C-H activation, and cycloaddition reactions. nih.gov For example, the Perkow reaction has been employed in the synthesis of insect repellents and novel quinolines. wikipedia.org
From a mechanistic standpoint, the study of vinyl phosphate reactions provides valuable insights into fundamental chemical processes. The hydrolysis of 1-phenylvinyl phosphate, a closely related compound to dimethyl 1-phenylethenyl phosphate, has been a subject of detailed kinetic and mechanistic investigation. nih.gov These studies have revealed unusual hydrolytic behavior compared to other phosphomonoesters, including rapid hydrolysis rates and a significant solvent deuterium (B1214612) isotope effect, suggesting a rate-limiting proton transfer in the mechanism. nih.gov Furthermore, labeling studies have indicated that hydrolysis can proceed through both C-O and P-O bond fission. nih.gov
The mechanism of the Perkow reaction itself is a topic of academic interest, involving the nucleophilic attack of the phosphite on the carbonyl carbon of a haloketone. wikipedia.orgresearchgate.net This initial step forms a zwitterionic intermediate that subsequently rearranges to an enol phosphate. wikipedia.org Computational studies have been employed to compare the Perkow reaction pathway with the competing Michaelis-Arbuzov reaction, providing a deeper understanding of the factors that govern the reaction outcome. researchgate.net
Scope and Academic Relevance of this compound Investigations
This compound, specifically, is a subject of academic investigation due to its representative structure, which combines an aryl group and a vinyl phosphate moiety. Its synthesis is a direct application of the Perkow reaction, typically involving the reaction of an α-haloacetophenone with trimethyl phosphite. A modified approach allows for its formation directly from acetophenone. nih.gov
The study of its reactions contributes to the broader understanding of enol phosphate chemistry. For instance, its hydrolytic behavior can be inferred from studies on the parent 1-phenylvinyl phosphate, which indicate a complex mechanism involving both carbon and phosphorus centers. nih.gov The presence of the phenyl group influences the reactivity of the vinyl system, making it a key substrate for investigating electronic effects in such reactions.
Below are tables summarizing the key properties and synthetic reactions related to this compound and its precursors.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C10H13O4P | 228.18 | An enol phosphate with a terminal phenyl-substituted vinyl group. |
| Acetophenone | C8H8O | 120.15 | A common aromatic ketone used as a precursor. |
| Trimethyl phosphite | C3H9O3P | 124.08 | A trivalent phosphorus reagent used in the Perkow reaction. |
| 1-Phenylvinyl phosphate | C8H9O4P | 200.13 | The parent phosphomonoester of the title compound. |
Table 2: Synthetic Reactions
| Reaction Name | Reactants | Product | Key Features |
| Perkow Reaction | α-Haloacetophenone, Trimethyl phosphite | This compound | A classic method for synthesizing vinyl phosphates. wikipedia.org |
| Modified Perkow Reaction | Acetophenone, α-tosyloxylation reagent, Trimethyl phosphite | This compound | Allows for the direct use of ketones as starting materials. nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
4202-12-4 |
|---|---|
Molecular Formula |
C10H13O4P |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
dimethyl 1-phenylethenyl phosphate |
InChI |
InChI=1S/C10H13O4P/c1-9(10-7-5-4-6-8-10)14-15(11,12-2)13-3/h4-8H,1H2,2-3H3 |
InChI Key |
OONVRGGBDRDTPQ-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(OC)OC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity in Dimethyl 1 Phenylethenyl Phosphate Systems
Hydrolytic Stability and Reaction Mechanisms of Enol Phosphates
Enol phosphates, as a class of organophosphate compounds, exhibit distinct reactivity patterns, particularly concerning their hydrolytic stability. The stability of the phosphate (B84403) ester bond in these molecules is intrinsically linked to the electronic properties of the enol moiety. The double bond in the enol system influences the electrophilicity of the phosphorus atom, making it susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The hydrolysis of enol phosphates results in the cleavage of the P-O bond, yielding a phosphate and a ketone or aldehyde, the latter being the more stable tautomer of the initial enol product.
Alkaline Hydrolysis Pathways and Identification of Intermediates
Under alkaline conditions, the hydrolysis of enol phosphates is significantly accelerated. The reaction proceeds via a nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic phosphorus center. This attack can lead to the formation of a transient pentacoordinate intermediate or a transition state with a similar geometry.
The generally accepted pathway for the alkaline hydrolysis of organophosphate esters, including enol phosphates, involves the following steps:
Nucleophilic Attack: The hydroxide ion, a potent nucleophile, attacks the phosphorus atom.
Formation of a Pentacoordinate Intermediate/Transition State: This leads to a high-energy species where the phosphorus atom is bonded to five substituents. This intermediate is typically unstable.
Departure of the Leaving Group: The enolate group is expelled as the leaving group, and the P=O double bond is reformed.
Tautomerization: The resulting enol rapidly tautomerizes to its more stable keto form.
For a compound like dimethyl 1-phenylethenyl phosphate, the products of alkaline hydrolysis would be dimethyl phosphate and acetophenone. The reaction mechanism is consistent with a concerted SN2-like process at the phosphorus atom, where the bond to the incoming nucleophile (hydroxide) forms as the bond to the leaving group (the enolate) breaks. acs.org
Role of Neighboring Group Participation in Enol Phosphate Cleavage
Neighboring group participation (NGP), also known as anchimeric assistance, can significantly influence the rate and mechanism of a reaction. wikipedia.org NGP occurs when a functional group within the reacting molecule, which is not directly part of the reaction center, acts as an internal nucleophile. dalalinstitute.comspcmc.ac.in This participation often leads to an increased reaction rate and can result in the retention of stereochemistry. libretexts.org
In the context of enol phosphate cleavage, the potential for NGP depends on the structure of the specific molecule. A prominent example that illustrates this principle is the nonenzymatic hydrolysis of phosphoenolpyruvate (PEP). Studies have suggested that the carboxyl group of PEP can act as a neighboring group. The mechanism is proposed to involve an intramolecular nucleophilic attack by the carboxylate on the phosphorus atom, forming a cyclic pentacoordinate phosphorus intermediate. This is followed by the irreversible hydrolysis of the resulting acyl phosphate to yield pyruvic acid and inorganic phosphate. This pathway highlights how a suitably positioned functional group can facilitate the cleavage of the enol phosphate bond.
Phosphoryl Transfer Mechanisms Involving 1-Phenylethenyl Phosphate Derivatives
1-Phenylethenyl phosphate and its derivatives are analogues of the biologically significant molecule phosphoenolpyruvate (PEP). wikipedia.org Like PEP, they possess a high phosphoryl group transfer potential. stackexchange.com This property stems from the fact that the enol form is thermodynamically less stable than the corresponding keto form. stackexchange.com When the phosphoryl group is transferred to a nucleophile, the resulting enol rapidly tautomerizes to the stable ketone, providing a significant thermodynamic driving force for the reaction. echemi.com
Transfer to Nucleoside Monophosphates (e.g., AMP to ADP)
Derivatives of 1-phenylethenyl phosphate have demonstrated the ability to act as phosphoryl donors in the synthesis of nucleoside diphosphates from monophosphates. Research has shown that these enol phosphates can transfer their phosphoryl group to adenosine (B11128) monophosphate (AMP) to produce adenosine diphosphate (ADP). These reactions are typically carried out in a non-aqueous solvent like pyridine and may require elevated temperatures to proceed at a reasonable rate. The process involves the nucleophilic attack of the phosphate group of AMP on the phosphorus atom of the 1-phenylethenyl phosphate derivative.
The table below shows the conversion efficiency for the formation of ADP and ATP from AMP using a 1-phenylethenyl phosphate derivative under specific reaction conditions.
| Reactant | Phosphoryl Donor | Temperature (°C) | ADP Yield (%) | ATP Yield (%) | Total Phosphorylation Efficiency (%) |
|---|---|---|---|---|---|
| AMP | 1-Phenylethenyl Phosphate Derivative | 100 | 11 | 15 | 41 |
Total Phosphorylation Efficiency is calculated as (ADP Yield) + 2 * (ATP Yield).
Comparative Analysis of Phosphoryl Transfer with Phosphoenolpyruvate (PEP) Analogues
The phosphoryl transfer potential of a compound is quantified by the standard free energy of hydrolysis (ΔG°') of its phosphate bond. A more negative ΔG°' indicates a greater tendency to donate the phosphoryl group. Phosphoenolpyruvate (PEP) is renowned in biochemistry for having one of the most negative free energies of hydrolysis among common biological phosphates, making it a very potent phosphoryl donor. wikipedia.orgberkeley.edu
The following table compares the standard free energy of hydrolysis for PEP with other key biological phosphate compounds.
| Compound | Standard Free Energy of Hydrolysis (ΔG°') (kJ/mol) | Type of Phosphate Bond |
|---|---|---|
| Phosphoenolpyruvate (PEP) | -61.9 | Enol Phosphate |
| 1,3-Bisphosphoglycerate | -49.4 | Acyl Phosphate |
| Phosphocreatine | -43.1 | Guanidino Phosphate |
| ATP (to ADP) | -30.5 | Phosphoanhydride |
| Glucose-6-phosphate | -13.8 | Phosphate Ester |
Theoretical and Experimental Elucidation of Organophosphate Reaction Mechanisms (General Relevance)
Understanding the intricate details of organophosphate reaction mechanisms, such as hydrolysis and phosphoryl transfer, requires a combination of theoretical and experimental approaches. These methods provide insights into the structure of transition states, the existence of intermediates, and the energetics of the reaction pathway.
Theoretical and Computational Methods: Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for studying reaction mechanisms at the atomic level. diva-portal.orgosti.gov These computational methods can be used to:
Map the potential energy surface of a reaction.
Determine the structures of reactants, products, transition states, and any intermediates. acs.org
Calculate reaction energy barriers (activation energies), which are directly related to reaction rates. rsc.org
Investigate the influence of the solvent and, in the case of enzymatic reactions, the protein environment on the reaction mechanism. nih.gov
These theoretical studies can distinguish between different possible mechanistic pathways, such as concerted (SN2-like) versus stepwise (associative or dissociative) mechanisms. rsc.org
Experimental Techniques: Experimental studies provide the kinetic and thermodynamic data that theoretical models aim to reproduce and explain. Key experimental techniques include:
Linear Free Energy Relationships (LFERs): By systematically varying the substituents on the reactants (e.g., on the leaving group) and observing the effect on the reaction rate, LFERs can provide information about the charge distribution in the transition state.
Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate upon isotopic substitution (e.g., replacing ¹⁶O with ¹⁸O in the phosphate group) is a sensitive probe of bond-breaking and bond-forming in the transition state.
Spectroscopic Analysis: Techniques such as NMR and mass spectrometry are crucial for identifying the products and any stable intermediates formed during the reaction.
Together, these theoretical and experimental approaches provide a comprehensive picture of the mechanisms governing the reactivity of organophosphates.
Transition State Analysis in Phosphorylation Reactions
Phosphorylation reactions involving vinyl phosphates, such as this compound, are fundamental transformations in organic synthesis and biology. The transition state (TS) in these reactions represents a fleeting, high-energy configuration that dictates the reaction's feasibility and stereochemical outcome. vasp.at For this compound, phosphorylation typically involves the transfer of the phosphoryl group to a nucleophile, a process that can proceed through different mechanistic pathways, primarily associative or dissociative in nature.
In an associative mechanism, the nucleophile attacks the phosphorus center, forming a pentacoordinate intermediate or transition state. This pathway is characterized by a high degree of bond formation between the nucleophile and the phosphorus atom in the transition state. Conversely, a dissociative mechanism involves significant cleavage of the bond between the phosphorus and the leaving group (the 1-phenylethenoxy group in this case) in the transition state, leading to a more metaphosphate-like character.
Computational studies on related phosphate esters have provided valuable insights into the geometry and energetics of these transition states. Density functional theory (DFT) calculations are often employed to model the reaction pathway and locate the transition state structure. rutgers.edu These studies reveal that the nature of the nucleophile, the solvent, and the substituents on the phosphate group all play a crucial role in determining the preferred mechanistic pathway. For a vinyl phosphate like this compound, the electronic properties of the phenyl group and the vinyl system can influence the stability of the transition state.
The table below summarizes key characteristics of associative and dissociative transition states in phosphorylation reactions, which are applicable to the this compound system.
| Feature | Associative Transition State | Dissociative Transition State |
| Bond Formation | Significant bond formation with the incoming nucleophile. | Minimal bond formation with the incoming nucleophile. |
| Bond Cleavage | Minimal cleavage of the bond to the leaving group. | Significant cleavage of the bond to the leaving group. |
| Geometry | Trigonal bipyramidal character at the phosphorus center. | More planar, metaphosphate-like geometry. |
| Charge Distribution | Negative charge is more dispersed over the incoming nucleophile and the phosphate group. | Negative charge is more localized on the leaving group and the metaphosphate-like species. |
Computational Studies on Nucleophilic Attack and Leaving Group Behavior
Computational chemistry provides a powerful tool for dissecting the intricacies of nucleophilic attack on phosphorus centers and evaluating the behavior of leaving groups in phosphate esters like this compound. researchgate.net DFT calculations can model the potential energy surface of the reaction, allowing for the determination of activation energies and the characterization of intermediates and transition states. rutgers.edu
Studies on nucleophilic attack on phosphate diesters have shown that the reaction barrier is highly sensitive to the nature of the nucleophile and the protonation state of the phosphate. nih.gov For this compound, a neutral molecule, the electrophilicity of the phosphorus atom is a key factor. The phenyl and vinyl groups, being electron-withdrawing to some extent, can influence this electrophilicity.
The 1-phenylethenoxy group's effectiveness as a leaving group is another critical aspect of the reactivity of this compound. A good leaving group is one that can stabilize the negative charge that develops as the P-O bond cleaves. libretexts.orglibretexts.orgnih.gov The stability of the resulting 1-phenylethenolate anion is therefore paramount. The resonance delocalization of the negative charge into the phenyl ring can contribute to this stability.
Computational models can quantify the leaving group ability by calculating the pKa of the conjugate acid of the leaving group (1-phenylethenol) or by analyzing the charge distribution in the transition state. A lower pKa of the conjugate acid generally correlates with better leaving group ability.
The following table presents a qualitative comparison of factors influencing nucleophilic attack and leaving group behavior in the context of this compound.
| Factor | Influence on Nucleophilic Attack | Influence on Leaving Group Behavior |
| Electrophilicity of Phosphorus | Increased by electron-withdrawing substituents on the phosphate. The phenylvinyl group's electronic effect is complex. | Indirectly affects the overall reaction rate but not the intrinsic leaving group ability. |
| Nature of Nucleophile | Stronger nucleophiles lead to lower activation barriers. rutgers.edu | Does not directly affect the leaving group's intrinsic properties. |
| Solvent Effects | Polar solvents can stabilize charged transition states, affecting reaction rates. nih.gov | Polar solvents can stabilize the departing anionic leaving group, facilitating its departure. |
| Stability of Leaving Group Anion | Not directly applicable. | The resonance stabilization of the 1-phenylethenolate anion enhances its ability to depart. libretexts.org |
Reactivity Studies with Specific Reagents and Reaction Types (e.g., Cycloadditions, Reductions, Epoxidations)
The vinyl group in this compound imparts a rich and varied reactivity to the molecule, making it a substrate for a range of chemical transformations beyond simple phosphorylation.
Cycloaddition Reactions:
Enol phosphates can participate in cycloaddition reactions, with the vinyl moiety acting as a dienophile. For instance, in Diels-Alder reactions, this compound would be expected to react with conjugated dienes to form cyclohexene derivatives. wikipedia.org The presence of the electron-withdrawing phosphate group can activate the double bond towards reaction with electron-rich dienes. Studies on related vinylphosphonates have shown that they can undergo thermal Diels-Alder reactions with cyclopentadienones without the need for a catalyst. researchgate.net The regioselectivity of such reactions would be influenced by the electronic and steric effects of the phenyl and dimethyl phosphate groups. masterorganicchemistry.com
Reductions:
The carbon-carbon double bond in vinyl phosphates is susceptible to reduction. Catalytic hydrogenation is a common method for this transformation. For example, rhodium-catalyzed enantioselective hydrogenation of (1-arylvinyl)phosphonates has been successfully demonstrated, suggesting that a similar approach could be applied to this compound to yield the corresponding saturated phosphate ester. nih.govresearchgate.net The choice of catalyst and reaction conditions would be crucial to achieve high conversion and, if desired, enantioselectivity.
Epoxidations:
The electron-rich double bond of enol phosphates can be epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.comleah4sci.comyoutube.com This reaction would convert the 1-phenylethenyl group into a 1-phenyloxiranyl moiety attached to the phosphate. The reaction is typically stereospecific, with the oxygen atom being delivered to one face of the double bond. The reactivity in epoxidation would be influenced by the electron density of the double bond, which is in turn affected by the phenyl and phosphate substituents.
The table below provides a summary of the expected reactivity of this compound in these specific reaction types.
| Reaction Type | Reagents | Expected Product | Key Considerations |
| Diels-Alder Cycloaddition | Conjugated diene (e.g., cyclopentadiene) | Substituted cyclohexene phosphate ester | Regioselectivity and stereoselectivity (endo/exo) are important. youtube.com |
| Catalytic Hydrogenation | H₂, Rh or Pd catalyst | Dimethyl 1-phenylethyl phosphate | Choice of catalyst for chemoselectivity (avoiding reduction of the phenyl ring). nih.govresearchgate.net |
| Epoxidation | m-CPBA or other peroxy acids | Dimethyl (1-phenyloxiran-2-yl) phosphate | Stereospecificity of the oxygen addition. masterorganicchemistry.com |
Applications of Dimethyl 1 Phenylethenyl Phosphate in Advanced Organic Synthesis
Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Construction
Dimethyl 1-phenylethenyl phosphate (B84403) and related enol phosphates are highly valued as versatile synthetic intermediates due to the presence of multiple reactive centers within their structure. rsc.orgrsc.org These centers include the electrophilic phosphorus atom, the enol oxygen-attached carbon, and the carbon-carbon double bond. This multifunctionality allows them to participate in a diverse array of chemical transformations, leading to the formation of new carbon-oxygen, carbon-hydrogen, carbon-carbon, and carbon-heteroatom bonds. rsc.orgrsc.org
The stability and accessibility of enol phosphates further enhance their utility as building blocks in the synthesis of complex molecules. rsc.org They can act as outstanding vinyl electrophiles and nucleophiles, making them key components in the construction of a wide variety of organic compounds, including natural products and other biologically active molecules. rsc.orgrsc.org The ability to generate trisubstituted phosphates, acyl phosphates, and pyrophosphates through transesterification and acidolysis reactions further underscores their versatility. rsc.org
Cross-Coupling Reactions Involving Enol Phosphate Moieties
The enol phosphate moiety is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are fundamental processes for carbon-carbon bond formation. rsc.org These reactions provide a powerful method for constructing complex molecular frameworks from simpler precursors.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. libretexts.org Enol phosphates, serving as alternatives to vinyl halides or triflates, readily participate in Suzuki-Miyaura coupling. For instance, the Suzuki-Miyaura coupling of an AB-ring enol phosphate has been a key step in the total synthesis of the marine polycyclic ether natural product, brevenal (B10860830). nih.gov In this synthesis, the enol phosphate was coupled with an alkylborane derived from a DE-ring exocyclic enol ether, demonstrating the power of this strategy in convergent synthesis. nih.gov
Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an sp2-hybridized organohalide or triflate, catalyzed by palladium. youtube.com Enol phosphates can effectively replace the traditional halide or triflate coupling partners. This reaction has been utilized in the synthesis of complex molecules, including the construction of l,l'-bistetrahydropyran systems found in marine natural products like maitotoxin. scribd.com
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with an organohalide or triflate in the presence of a nickel or palladium catalyst. youtube.com Enol phosphates are also viable substrates in this type of cross-coupling, expanding the toolbox for the formation of carbon-carbon bonds. rsc.org The development of highly active catalyst systems has broadened the scope of Negishi coupling to include a wide range of functional groups and heterocyclic substrates. acs.org
Heck Reaction: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.orgmasterorganicchemistry.com Enol phosphates can serve as the electrophilic partner in this reaction. Studies have shown that the choice of phosphine (B1218219) ligand is crucial in controlling the outcome of the Heck coupling of vinyl phosphates, allowing for the selective synthesis of either migrated or non-migrated products. acs.org This reaction provides a valuable route to diene products from readily available starting materials. acs.org
Table 1: Overview of Cross-Coupling Reactions with Enol Phosphates
| Reaction Name | Organometallic Reagent | Catalyst | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Organoboron | Palladium | Biaryls, Conjugated Dienes/Trienes |
| Stille | Organotin | Palladium | Biaryls, Conjugated Dienes/Trienes |
| Negishi | Organozinc | Palladium or Nickel | Biaryls, Styrenes |
| Heck | Alkene | Palladium | Substituted Alkenes, Dienes |
Catalytic Transformations Utilizing Enol Phosphates
Beyond cross-coupling reactions, enol phosphates are valuable substrates for a range of other catalytic transformations that introduce new functional groups and structural motifs.
Epoxidation: The carbon-carbon double bond of enol phosphates can undergo catalytic epoxidation. rsc.org The use of various oxidizing agents in the presence of a suitable catalyst can convert the enol phosphate into the corresponding phosphonyl epoxide. rsc.orgnih.gov These epoxides are valuable intermediates for further synthetic manipulations. The field of catalytic epoxidation is broad, with various methods developed for the selective oxidation of olefins. mdpi.comnih.gov
Carbonylation: Palladium-catalyzed carbonylation of enol phosphates with carbon monoxide provides a route to a variety of α,β-unsaturated esters (enoates). rsc.orgnih.gov This transformation is a powerful tool for introducing a carbonyl group and extending the carbon chain. The efficiency of DME carbonylation, a related process, is highly dependent on the catalyst's acid site distribution. nih.gov
Reduction: Enol phosphates can be reduced to the corresponding alkenes. rsc.org For example, treatment with titanium metal can effectively achieve this transformation. acs.org Additionally, catalytic hydrogenation of enol phosphates has been explored. While heterogeneous catalysts can sometimes lead to isomerization, homogeneous catalysts have been shown to achieve complete and stereoselective hydrogenation, as demonstrated in the synthesis of thromboxane (B8750289) analogs. tandfonline.com
Intramolecular Rearrangements and Cyclization Reactions for Novel Scaffold Generation
The reactivity of the enol phosphate moiety can be harnessed in intramolecular reactions to construct cyclic and polycyclic systems, which are common scaffolds in natural products and other complex organic molecules. Intramolecular Heck reactions, for example, are often more efficient than their intermolecular counterparts due to favorable entropic factors and can exhibit high levels of regioselectivity and stereoselectivity. libretexts.org
Phosphine-catalyzed [3+2] cycloaddition reactions involving intermediates structurally related to enol phosphates provide a concise route to functionalized cyclopentenes. acs.orgacs.org These types of annulation reactions are well-suited for reaction cascades, allowing for the rapid assembly of complex cyclic structures from acyclic precursors. acs.org The formation of enol ethers through acid-catalyzed cyclization of dicarbonyl compounds represents another strategy for generating cyclic structures, where the equilibrium can favor the cyclic product. stackexchange.com
Precursors in the Convergent Synthesis of Polycyclic Ether Natural Products
One of the most significant applications of enol phosphates is in the convergent synthesis of marine polycyclic ether natural products. rsc.org These complex molecules often possess potent biological activities and present formidable synthetic challenges. rsc.orgnih.gov The stability and reactivity of enol phosphates make them ideal coupling partners in strategies that involve the late-stage connection of large, complex fragments.
The synthesis of the AB-ring enol phosphate of yessotoxin (B39289) and its subsequent use in constructing the tricyclic A–C system highlights this approach. researchgate.net Similarly, the total synthesis of brevenal utilized a Suzuki-Miyaura coupling between an AB-ring enol phosphate and an alkylborane derived from the DE-ring fragment. nih.gov This key C-C bond formation demonstrates the effectiveness of using enol phosphates in the convergent assembly of these intricate natural products. nih.gov The use of enol phosphates complements the reactivity of vinyl triflates, as phosphates are often more stable in medium-sized rings, making them suitable for the synthesis of a wide range of cyclic ether systems. nih.gov
Computational and Theoretical Characterization of Dimethyl 1 Phenylethenyl Phosphate
Quantum Chemical Approaches for Molecular Structure and Electronic Properties
Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules. These approaches model the behavior of electrons and nuclei to predict molecular geometries, energies, and a host of other characteristics.
Density Functional Theory (DFT) Calculations for Ground and Excited States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is used to determine the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. For a molecule like Dimethyl 1-phenylethenyl phosphate (B84403), DFT calculations would be employed to optimize its three-dimensional structure, predicting bond lengths, bond angles, and dihedral angles for its ground state.
Furthermore, Time-Dependent DFT (TD-DFT) is a powerful extension used to investigate the properties of electronic excited states. This would be crucial for understanding the molecule's response to light, predicting its UV-Vis absorption spectrum, and identifying the nature of its low-lying singlet and triplet excited states. Key parameters that would be determined include excitation energies, oscillator strengths, and the character of electronic transitions (e.g., π→π, n→π).
Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory, Coupled Cluster)
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters.
Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it provides a good starting point and qualitative insights, it neglects electron correlation, which can be a significant factor in the accurate prediction of molecular properties.
Møller-Plesset Perturbation Theory (MPPT): To account for electron correlation, methods like Møller-Plesset perturbation theory are employed, most commonly at the second order (MP2). MPPT improves upon the Hartree-Fock description by adding a perturbative correction, leading to more accurate energy and property calculations. For Dimethyl 1-phenylethenyl phosphate, MP2 calculations would offer a more refined understanding of its structure and energetics.
Coupled Cluster (CC) Theory: Considered one of the most accurate and reliable ab initio methods, Coupled Cluster theory, particularly at the CCSD(T) level (Coupled Cluster with Single, Double, and perturbative Triple excitations), is often referred to as the "gold standard" of quantum chemistry. Though computationally demanding, CCSD(T) calculations would provide highly accurate benchmark data for the geometry and energy of this compound, against which results from less computationally expensive methods like DFT and MP2 could be compared.
Mechanistic Pathways Probed by Computational Chemistry
Computational chemistry is an invaluable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Potential Energy Surface Analysis and Transition State Identification
The potential energy surface (PES) is a conceptual and mathematical framework that describes the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound (for instance, its hydrolysis), stationary points such as reactants, products, intermediates, and, most importantly, transition states can be located. A transition state represents the highest energy point along the reaction pathway and is characterized by having a single imaginary vibrational frequency. Identifying the geometry and energy of the transition state is paramount to understanding the reaction mechanism.
Reaction Coordinate Analysis and Activation Energetics
The reaction coordinate is the path of minimum energy that connects reactants to products via the transition state on the potential energy surface. By tracing this path, often through Intrinsic Reaction Coordinate (IRC) calculations, chemists can verify that a located transition state indeed connects the desired reactants and products. The energy difference between the reactants and the transition state defines the activation energy (or activation barrier), a critical parameter that governs the rate of the reaction. For this compound, these calculations would quantify the energy required for a particular transformation to occur.
Proton Transfer Mechanisms in Catalytic Processes
Many reactions involving phosphate esters are catalyzed by acids or bases and involve the transfer of protons. Computational studies can elucidate the precise mechanisms of these proton transfers. For example, in the acid-catalyzed hydrolysis of this compound, calculations could determine whether the initial protonation occurs on the phosphoryl oxygen or the ester oxygen, and how this protonation facilitates the subsequent nucleophilic attack by water. The role of solvent molecules in mediating proton transfer can also be explicitly modeled, providing a more realistic picture of the reaction in solution.
While the specific application of these powerful computational tools to this compound is not currently documented in the scientific literature, they represent the established and robust methodologies that would be required to deliver a detailed and authoritative computational and theoretical characterization of this compound.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools used to explore the structural flexibility and interactive landscape of molecules. For organophosphate esters like this compound, these methods reveal how the molecule behaves over time and how its structure adapts to different environments.
Dynamic Behavior and Intramolecular Interactions
While specific molecular dynamics studies on this compound are not extensively documented, the dynamic behavior can be inferred from studies on analogous organophosphorus compounds. researchgate.net MD simulations of organophosphate esters reveal significant flexibility, particularly around the phosphate core and its substituents.
The dynamic behavior of this compound is characterized by several key intramolecular motions:
Rotation around the P-O and C-O bonds: These rotations allow the dimethyl phosphate group and the phenylethenyl group to adopt various spatial arrangements.
Torsional changes in the ethylenic bridge: The double bond of the 1-phenylethenyl group restricts free rotation, but torsional vibrations and slight twisting can occur.
Conformational analysis of related N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, studied through Density Functional Theory (DFT), shows that such molecules exist in an equilibrium of several conformers. mdpi.com These conformers differ in the orientation of the substituents around the phosphorus and nitrogen atoms, with certain arrangements being energetically preferred due to a balance of steric and electronic effects. mdpi.com For this compound, it is expected that the molecule exists as a mixture of conformers, with the most stable ones minimizing steric hindrance between the bulky phenyl group and the methyl groups on the phosphate. Intramolecular hydrogen bonding is not a significant factor for this specific molecule, but non-bonded interactions, such as van der Waals forces and dipole-dipole interactions, play a crucial role in determining the preferred conformations. mdpi.com
The conformation of phenyl groups in similar phosphine (B1218219) ligands has been shown to adopt either pseudoequatorial or pseudoaxial positions in cyclic systems, highlighting the conformational flexibility influenced by the local environment. mdpi.com In acyclic molecules like this compound, the orientation of the phenyl ring relative to the phosphate group will be a key determinant of its conformational landscape.
Solvation Effects on Reaction Mechanisms
The solvent environment plays a critical role in the reaction mechanisms of organophosphate esters, including their hydrolysis. nih.govfrontiersin.org The transfer of a phosphoryl group is a fundamental reaction for this class of compounds, and its mechanism can shift depending on the polarity and nature of the solvent.
For organophosphate esters, reaction mechanisms generally fall into two main categories:
Associative (SN2-like) mechanism: This involves the formation of a pentacoordinate intermediate.
Dissociative (SN1-like) mechanism: This proceeds through a metaphosphate intermediate.
Studies on the hydrolysis of compounds like p-nitrophenyl phosphate have shown that reaction rates can be accelerated by orders of magnitude when moving from a polar protic solvent like water to a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetone. nih.govfrontiersin.org For instance, the hydrolysis rate of p-nitrophenyl phosphate dianion increases by a factor of 106 to 107 in over 95% aqueous DMSO compared to water. frontiersin.org This dramatic rate enhancement is often attributed to the desolvation of the ground state and stabilization of the transition state in less polar environments. nih.gov
The change in solvent can also induce a shift in the reaction mechanism. For example, the solvolysis of some phosphate ester dianions changes from a bimolecular (SN2-type) mechanism in water to a unimolecular (SN1-type) mechanism in less polar alcohols. nih.gov This is supported by changes in activation entropy. nih.gov For this compound, it is anticipated that its hydrolysis would be similarly sensitive to the solvent. In aqueous solutions, a concerted, SN2-like mechanism is plausible. However, in non-polar aprotic solvents, the reaction rate could be significantly enhanced, potentially favoring a more dissociative pathway. The use of a polarizable continuum model (PCM) in computational studies helps to account for the influence of aqueous solvation on reaction profiles. acs.org
Spectroscopic Property Prediction and Validation through Computational Models (e.g., NMR, UV-Vis)
Computational models are invaluable for predicting and interpreting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to calculate NMR chemical shifts and UV-Vis absorption spectra, providing a powerful complement to experimental measurements.
NMR Spectroscopy:
The prediction of 1H and 31P NMR spectra is crucial for the structural elucidation of organophosphorus compounds. Computational methods, particularly DFT, can predict chemical shifts with a high degree of accuracy. github.io A common workflow involves:
Performing a conformational search to identify all low-energy conformers of the molecule.
Optimizing the geometry of each conformer.
Calculating the NMR shielding tensors for each conformer.
Averaging the chemical shifts based on the Boltzmann population of each conformer. github.io
For predicting experimental proton spectra, functionals like WP04 have been shown to provide excellent accuracy, with mean absolute errors as low as 0.08 ppm when compared to experimental data in chloroform. github.io The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is often necessary to achieve good agreement with experimental spectra recorded in solution. github.io While a specific computational NMR study for this compound is not available, the table below provides a hypothetical comparison illustrating the typical accuracy of such predictions for a related organophosphate.
Hypothetical 1H NMR Data Comparison
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Difference (ppm) |
| Phenyl-H (ortho) | 7.45 | 7.42 | +0.03 |
| Phenyl-H (meta) | 7.35 | 7.33 | +0.02 |
| Phenyl-H (para) | 7.30 | 7.28 | +0.02 |
| Ethenyl-H | 5.60 | 5.55 | +0.05 |
| Methoxy-H | 3.80 | 3.77 | +0.03 |
This table is illustrative and based on typical accuracies reported for DFT-based NMR predictions of similar organic molecules. github.io
UV-Vis Spectroscopy:
Time-dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govacs.org These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the π-electrons of the phenylethenyl group. The phenyl ring and the ethenyl double bond form a conjugated system, which typically results in strong absorption in the UV region. TD-DFT calculations, often performed using functionals like B3LYP or CAM-B3LYP with a suitable basis set and a solvent model, can predict these transitions. nih.govacs.org For example, TD-DFT calculations on graphene nanodots have been used to predict their absorption spectra and how they change upon interaction with phosphate ions. nih.gov
The table below shows a representative comparison of predicted versus experimental UV-Vis data for a molecule with a similar chromophore, demonstrating the utility of computational methods.
Representative UV-Vis Data Comparison
| Transition | Predicted λmax (nm) | Experimental λmax (nm) |
| π → π | 258 | 255 |
| n → π | 295 | 290 |
This table is for illustrative purposes, showing typical agreement between TD-DFT predictions and experimental data for aromatic compounds. researchgate.net
Mechanistic Studies on the Degradation Pathways of Dimethyl 1 Phenylethenyl Phosphate Analogues
Abiotic Degradation Mechanisms of Organophosphates with Vinyl Moieties
Organophosphates containing a vinyl moiety, such as dimethyl 1-phenylethenyl phosphate (B84403), are susceptible to several abiotic degradation processes. The primary pathways include hydrolysis and radical-initiated reactions, each influenced by specific environmental factors.
Hydrolysis under Varied Conditions (e.g., Alkaline, Aqueous)
Hydrolysis is a principal mechanism for the breakdown of organophosphate esters. The rate of this reaction is highly dependent on the pH of the aqueous medium. Generally, the hydrolysis of vinyl phosphates is significantly faster under alkaline conditions compared to neutral or acidic environments.
For instance, studies on tetrachlorvinphos (B1682751), a structural analog of dimethyl 1-phenylethenyl phosphate, have shown that it is unstable in alkaline solutions but relatively stable in acidic and neutral media. nih.gov The primary mode of decomposition for tetrachlorvinphos via hydrolysis is dephosphorylation, leading to the formation of 2,4,5-trichlorophenacyl chloride. nih.gov Similarly, crotoxyphos (B1669631), another analog, demonstrates pH-dependent hydrolysis with reported half-lives of 540 hours at pH 2, 410 hours at pH 6, and a significantly shorter 180 hours at pH 9. nih.gov At an elevated temperature of 100°F, the half-life of crotoxyphos decreases to 35 hours at pH 9. nih.gov
The general mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the phosphorus atom, leading to the cleavage of the phosphate ester bond. The presence of a vinyl group can influence the reactivity of the molecule.
Table 1: Hydrolysis Half-lives of Crotoxyphos at Various pH Values
| pH | Temperature | Half-life (hours) |
| 2 | Not Specified | 540 |
| 6 | Not Specified | 410 |
| 9 | Not Specified | 180 |
| 1 | 100°F (37.8°C) | 87 |
| 9 | 100°F (37.8°C) | 35 |
Data sourced from studies on the degradation of crotoxyphos, a structural analog of this compound. nih.gov
Radical-Initiated Degradation Pathways and Intermediates
In addition to hydrolysis, organophosphates with vinyl moieties can undergo degradation initiated by free radicals. These highly reactive species can be generated in the environment through various processes, including photolysis. The vinyl group is a potential site for radical attack.
The reaction of a radical with the double bond of the vinyl group can lead to the formation of a carbon-centered radical intermediate. This intermediate can then undergo further reactions, such as addition or fragmentation, leading to a variety of degradation products. For example, the addition of a phosphinoyl radical to an alkene can form an alkyl radical intermediate. In the context of vinyl phosphates, this could lead to the formation of various transient species that ultimately break down into more stable molecules.
Studies on the photolysis of organophosphorus pesticides like malathion (B1675926) and parathion (B1678463) have identified several degradation products, including their corresponding oxons (malaoxon and paraoxon), as well as phosphoric acid derivatives like O,O-dimethylthiophosphoric acid. nih.gov While direct studies on the radical-initiated degradation of this compound are limited, the degradation of analogous compounds suggests that reactions at the vinyl group and the phosphate ester are both plausible.
Theoretical Assessment and Comparison of Degradation Routes
Computational chemistry provides a powerful tool for investigating and comparing the feasibility of different degradation pathways. Theoretical assessments can offer insights into reaction mechanisms, transition states, and the relative energy barriers associated with hydrolysis and radical-initiated degradation.
While specific theoretical studies on this compound are not extensively available in the reviewed literature, the principles of computational chemistry can be applied to model its degradation. Such studies would typically involve calculating the potential energy surfaces for the different reaction pathways.
For hydrolysis, theoretical models can predict the activation energies for nucleophilic attack by water or hydroxide ions at the phosphorus center under acidic, neutral, and alkaline conditions. These calculations can help to rationalize the experimentally observed pH-dependence of the hydrolysis rate.
For radical-initiated degradation, computational methods can be used to model the addition of various radicals (e.g., hydroxyl radical) to the vinyl group and to explore the subsequent reaction cascades of the resulting radical intermediates. By comparing the calculated activation barriers for hydrolysis and radical-initiated pathways, it is possible to predict which degradation route is likely to be dominant under specific environmental conditions. For instance, theoretical studies on other organic molecules can help predict the products of hydrolysis under different pH conditions.
The comparison of these theoretical predictions with experimental data from analogous compounds like tetrachlorvinphos and crotoxyphos can provide a more complete and mechanistically detailed understanding of the environmental degradation of this compound.
Future Directions and Advanced Research Frontiers for Dimethyl 1 Phenylethenyl Phosphate
Development of Novel Stereoselective Synthetic Routes to Access Specific Isomers
The synthesis of enol phosphates has traditionally been dominated by methods like the Perkow reaction, which involves the reaction of α-haloketones with phosphites, and the phosphorylation of ketone enolates. rsc.orgacs.org However, a significant frontier lies in the development of synthetic routes that offer precise control over the stereochemistry of the resulting enol phosphate (B84403), particularly for accessing specific E/Z isomers or enantiomerically pure forms when a stereocenter is present.
A promising approach is the refinement of modified Perkow-type reactions. For instance, the Perkow-Shi reaction, which utilizes a one-pot α-tosyloxylation of ketones followed by the addition of a P(III)-reagent, presents an opportunity for stereocontrol. rsc.orgrsc.org Future research could focus on introducing chirality on the α-tosyloxylated carbon, potentially leading to E/Z-selective synthesis. rsc.org The use of chiral phosphite (B83602) reagents or chiral catalysts in this process could also induce facial selectivity in the attack on the carbonyl group or stereocontrol in the subsequent rearrangement, yielding enantioenriched products.
Another key area is the stereoselective phosphorylation of pre-formed metal enolates. The geometry of the enolate (E or Z) can be controlled by the choice of base, solvent, and temperature. Subsequent trapping with a phosphoryl chloride could translate the enolate geometry into the stereochemistry of the double bond in the enol phosphate. Research into using novel carbon-centered magnesium bases has already shown efficient conversion of ketones into kinetic enol phosphates, and further exploration of chiral bases could pave the way for asymmetric enolization-phosphorylation protocols. nih.gov
| Synthetic Strategy | Potential for Stereocontrol | Research Focus |
| Modified Perkow Reaction | E/Z selectivity by introducing chirality on the α-carbon of the ketone precursor. rsc.org | Development of chiral α-functionalization reagents; screening of chiral phosphites. |
| Asymmetric Enolate Phosphorylation | Control of enolate geometry (E/Z) using specific bases and conditions; use of chiral ligands on the metal enolate. | Exploration of chiral lithium amide (LDA) analogs or chiral magnesium bases; kinetic vs. thermodynamic control studies. |
| Catalytic Asymmetric Phosphorylation | Use of a chiral catalyst to differentiate between enantiofaces of a prochiral ketone or enolate. | Design of novel chiral organocatalysts or transition-metal complexes for enantioselective phosphorylation. |
Exploration of Catalytic Applications Beyond Current Scope in Asymmetric Synthesis
Enol phosphates, including dimethyl 1-phenylethenyl phosphate, are recognized as excellent electrophiles for cross-coupling reactions, enabling the formation of highly substituted alkenes. rsc.org A major frontier is to expand their utility in the realm of asymmetric catalysis, where the enol phosphate itself is transformed into a valuable chiral product.
Palladium-catalyzed asymmetric allylic alkylation (AAA) represents a fertile ground for this exploration. While traditionally focused on allylic acetates and carbonates, the use of enol phosphates as leaving groups in analogous reactions is an emerging area. The development of novel chiral phosphine (B1218219) ligands is crucial for achieving high enantioselectivity. mdpi.comnih.gov For a substrate like this compound, a successful asymmetric transformation (e.g., allylic amination or alkylation) would generate a quaternary stereocenter, a highly valuable motif in complex molecule synthesis.
Furthermore, the unique reactivity of the enol phosphate moiety can be harnessed in other asymmetric transformations. Organocatalysis offers a powerful platform. For example, chiral Brønsted acids, such as 1,1'-binaphthol phosphate derivatives, have been used to catalyze the asymmetric addition of nucleophiles to imines. nih.gov Similar catalytic systems could be designed to activate this compound towards enantioselective conjugate addition or cycloaddition reactions, where the chiral catalyst controls the facial selectivity of the incoming nucleophile or diene.
| Asymmetric Reaction Type | Catalytic System | Potential Product |
| Palladium-Catalyzed Asymmetric Allylic Alkylation | Pd precursor with chiral phosphine ligands (e.g., BINAP derivatives, P-chiral ligands). mdpi.comnih.gov | Chiral α-quaternary styrenyl derivatives. |
| Organocatalyzed Conjugate Addition | Chiral Brønsted acids or bases (e.g., cinchona alkaloids, chiral phosphoric acids). researchgate.net | Chiral β-functionalized ketone precursors. |
| Asymmetric Cycloaddition | Chiral Lewis acids or organocatalysts to control the approach of a diene or dipole. researchgate.net | Chiral cyclic or heterocyclic structures. |
Integration of Advanced Spectroscopic Techniques with High-Level Computational Studies for Mechanistic Validation
A deep and predictive understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for rational optimization. The integration of advanced spectroscopic methods with high-level computational chemistry provides a powerful synergistic approach to achieve this.
Future research should employ in situ spectroscopic techniques, such as ReactIR (Infrared) and process NMR spectroscopy, to monitor the formation and consumption of reactants, intermediates, and products in real-time. This can provide crucial kinetic data and help identify transient species that are key to the reaction mechanism, such as the proposed intermediates in the Perkow reaction. rsc.org
These experimental observations can then be rationalized and validated using high-level computational studies. Methods that go beyond standard Density Functional Theory (DFT), such as coupled-cluster methods (e.g., DLPNO-CCSD(T)) or advanced composite wavefunction methods, can provide highly accurate energy profiles for reaction pathways. compchem.me Such studies can elucidate the precise transition state structures, differentiate between competing mechanisms (e.g., concerted vs. stepwise pathways in coupling reactions), and explain the origins of stereoselectivity observed experimentally. This integrated approach will be invaluable for understanding the mechanism of palladium-catalyzed cross-couplings or the role of the catalyst in asymmetric transformations involving enol phosphates.
Design and Synthesis of Next-Generation Enol Phosphate Analogs with Tailored Reactivity and Specificity for Academic Targets
The structure of this compound offers multiple points for modification, allowing for the design and synthesis of next-generation analogs with fine-tuned properties. The goal is to create molecules with tailored reactivity, stability, and specificity for use as probes, inhibitors, or specialized building blocks in academic research.
One avenue involves modifying the aryl ring. Introducing electron-donating or electron-withdrawing substituents onto the phenyl group will systematically alter the electronic properties of the double bond and the leaving group ability of the phosphate moiety. This can be used to modulate the rate and selectivity of cross-coupling reactions or to develop substrates optimized for specific catalytic systems.
Another direction is the modification of the phosphate group itself. Replacing the dimethyl ester with bulkier groups (e.g., diisopropyl) or with electron-withdrawing groups (e.g., bis(trichloroethyl)) can significantly impact the steric environment and electrophilicity of the phosphorus center. acs.org This strategy can be used to influence the E/Z selectivity of formation or to design enol phosphates that are more or less susceptible to nucleophilic attack at phosphorus versus the vinylic carbon. Drawing inspiration from the development of nucleoside phosphate prodrugs, where modifications to the phosphate group are critical for biological activity, novel enol phosphate analogs could be designed as targeted covalent inhibitors for specific enzymes. acs.org The development of convergent synthetic strategies, allowing for late-stage diversification, will be key to efficiently generating libraries of these novel analogs for screening. acs.org
| Analog Design Strategy | Targeted Property Modification | Potential Application |
| Aryl Group Substitution | Modulate electronic nature of the π-system and reactivity in cross-coupling. | Optimized substrates for specific catalytic cycles; probes for studying reaction mechanisms. |
| Phosphate Ester Variation | Alter steric hindrance and electrophilicity of the phosphate leaving group. | Control of reaction selectivity (e.g., C-O vs. C-C bond formation); enhanced stability or reactivity. |
| Backbone Modification | Introduce substituents on the vinyl group to create new reactive handles or steric environments. | Development of substrates for tandem reactions; synthesis of complex molecular scaffolds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
